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molecular formula C12H6N2 B1297686 naphthalene-2,3-dicarbonitrile CAS No. 22856-30-0

naphthalene-2,3-dicarbonitrile

Cat. No. B1297686
M. Wt: 178.19 g/mol
InChI Key: KNBYJRSSFXTESR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04886721

Procedure details

To 0.1 mol of tetrabromoxylene were added 0.17 mol of fumaronitrile, 0.66 mol of sodium iodide and 400 ml of anhydrous dimethylformamide, and the mixture was stirred under heating at 70° to 80° C. for 7 hours. The reaction mixture was added to 800 g of ice-water, and to the resultant precipitate was added about 15 g of sodium hydrogen sulfite and the mixture was left to stand overnight. Subsequently, the mixture was filtered and dried, followed by recrystallization from chloroform/ethanol, to give white 2,3-dicyanonaphthalene. The yield was 80%.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.17 mol
Type
reactant
Reaction Step One
Quantity
0.66 mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
800 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant precipitate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3](Br)=[C:4](Br)[C:5](Br)=[C:6]([CH3:9])[C:7]=1[CH3:8].[C:13](#[N:18])/[CH:14]=[CH:15]/[C:16]#[N:17].[I-].[Na+].S([O-])(O)=O.[Na+]>CN(C)C=O>[C:16]([C:15]1[C:14]([C:13]#[N:18])=[CH:8][C:7]2[C:6](=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH:9]=1)#[N:17] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
BrC=1C(=C(C(=C(C1C)C)Br)Br)Br
Name
Quantity
0.17 mol
Type
reactant
Smiles
C(\C=C\C#N)#N
Name
Quantity
0.66 mol
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
ice water
Quantity
800 g
Type
reactant
Smiles
Step Three
Name
resultant precipitate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
15 g
Type
reactant
Smiles
S(=O)(O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under heating at 70° to 80° C. for 7 hours
Duration
7 h
WAIT
Type
WAIT
Details
the mixture was left
FILTRATION
Type
FILTRATION
Details
Subsequently, the mixture was filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
followed by recrystallization from chloroform/ethanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#N)C1=CC2=CC=CC=C2C=C1C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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